6-(Chloromethyl)benzo[b][1,4]benzothiazepine 6-(Chloromethyl)benzo[b][1,4]benzothiazepine
Brand Name: Vulcanchem
CAS No.: 22504-09-2
VCID: VC13322110
InChI: InChI=1S/C14H10ClNS/c15-9-12-10-5-1-3-7-13(10)17-14-8-4-2-6-11(14)16-12/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)CCl
Molecular Formula: C14H10ClNS
Molecular Weight: 259.8 g/mol

6-(Chloromethyl)benzo[b][1,4]benzothiazepine

CAS No.: 22504-09-2

Cat. No.: VC13322110

Molecular Formula: C14H10ClNS

Molecular Weight: 259.8 g/mol

* For research use only. Not for human or veterinary use.

6-(Chloromethyl)benzo[b][1,4]benzothiazepine - 22504-09-2

Specification

CAS No. 22504-09-2
Molecular Formula C14H10ClNS
Molecular Weight 259.8 g/mol
IUPAC Name 6-(chloromethyl)benzo[b][1,4]benzothiazepine
Standard InChI InChI=1S/C14H10ClNS/c15-9-12-10-5-1-3-7-13(10)17-14-8-4-2-6-11(14)16-12/h1-8H,9H2
Standard InChI Key NOKUQOFOFWUAEV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)CCl
Canonical SMILES C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)CCl

Introduction

6-(Chloromethyl)benzo[b] benzothiazepine is a heterocyclic compound belonging to the benzothiazepine family. Compounds in this class are characterized by a fused benzene-thiazepine ring system, which contributes to their unique chemical and biological properties. The chloromethyl substitution at the sixth position enhances its reactivity and potential for derivatization, making it an attractive scaffold in medicinal chemistry.

Benzothiazepines, including derivatives like 6-(Chloromethyl)benzo[b] benzothiazepine, have been extensively studied for their pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects. The presence of halogenated functional groups (e.g., chloromethyl) often improves biological activity by increasing lipophilicity and modulating interactions with biological targets .

Synthesis

The synthesis of 6-(Chloromethyl)benzo[b] benzothiazepine typically involves cyclization reactions starting from substituted o-aminothiophenols and α-halo ketones. A common synthetic route includes:

  • Preparation of the Intermediate: Reaction of o-aminothiophenol with a chlorinated ketone under basic or acidic conditions.

  • Cyclization: Formation of the benzothiazepine ring through intramolecular cyclization.

  • Functionalization: Introduction of the chloromethyl group via halogenation or alkylation.

This synthetic pathway ensures high yields and purity, making it suitable for large-scale production .

Biological Activities

6-(Chloromethyl)benzo[b] benzothiazepine exhibits promising pharmacological properties due to its structural features:

  • Anticancer Activity:

    • Benzothiazepines have demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancers.

    • Halogenated derivatives often show enhanced potency due to improved binding affinity with target proteins .

  • Antimicrobial Activity:

    • Compounds with halogen substitutions exhibit broad-spectrum antimicrobial effects.

    • The chloromethyl group enhances lipophilicity, aiding in membrane penetration .

  • Anti-inflammatory Potential:

    • Benzothiazepines can inhibit inflammatory mediators such as prostaglandins and cytokines.

Mechanism of Action

The biological activity of 6-(Chloromethyl)benzo[b] benzothiazepine is attributed to its ability to interact with key biomolecules:

  • Enzyme Inhibition: The compound may inhibit enzymes like kinases or proteases involved in cancer progression.

  • DNA Intercalation: Its planar structure allows intercalation into DNA strands, disrupting replication in cancer cells.

  • Receptor Binding: The electron-withdrawing chloromethyl group enhances binding to specific receptors.

Applications and Future Directions

Applications:

  • Development of anticancer drugs.

  • Synthesis of advanced antimicrobial agents.

  • Use as a scaffold for combinatorial chemistry.

Future Research:

  • Structural optimization to improve selectivity and reduce toxicity.

  • Exploration of its role in multi-target drug design.

  • Development of green synthesis methods for sustainable production.

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